N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide
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Overview
Description
“N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the piperidine and pyrazole moieties, suggests that this compound may exhibit interesting pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide” typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with phenyl isothiocyanate under acidic conditions.
Attachment of the Pyrazole Moiety: The pyrazole ring can be introduced by reacting the thiadiazole intermediate with 2-bromoethyl pyrazole in the presence of a base such as potassium carbonate.
Formation of the Piperidine Carboxamide: The final step involves the reaction of the intermediate with piperidine-1-carboxylic acid chloride in the presence of a base like triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyrazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may target the thiadiazole ring or the carboxamide group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the pyrazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Phenolic derivatives, oxidized pyrazole products.
Reduction: Reduced thiadiazole or carboxamide derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to the presence of the thiadiazole and pyrazole rings.
Antimicrobial Activity: Possible antimicrobial properties against bacteria or fungi.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Anti-inflammatory: Possible anti-inflammatory properties due to the presence of the thiadiazole ring.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide” would depend on its specific biological target. Generally, compounds with thiadiazole and pyrazole rings may interact with enzymes or receptors, inhibiting their activity or modulating their function. The piperidine moiety may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide: shares structural similarities with other thiadiazole derivatives, such as:
Uniqueness
The unique combination of the thiadiazole, pyrazole, and piperidine moieties in “this compound” may confer distinct pharmacological properties, such as enhanced binding affinity, selectivity, and stability, compared to other similar compounds.
Properties
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(2-pyrazol-1-ylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6OS/c26-19(21-18-23-22-17(27-18)15-7-2-1-3-8-15)25-13-5-4-9-16(25)10-14-24-12-6-11-20-24/h1-3,6-8,11-12,16H,4-5,9-10,13-14H2,(H,21,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLQBHRDDHWQAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2C=CC=N2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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